7-Bromo-4-chloro-5-methylquinoline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

7-Bromo-4-chloro-5-methylquinoline (C10H7BrClN, MW 256.52 g/mol) is a dihalogenated quinoline derivative featuring bromine at the 7-position, chlorine at the 4-position, and a methyl group at the 5-position. It is primarily classified as a heterocyclic building block and an intermediate in medicinal chemistry, with its structural motif appearing in patent literature for HCV protease inhibitor development.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B8344627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-5-methylquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=NC=CC(=C12)Cl)Br
InChIInChI=1S/C10H7BrClN/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h2-5H,1H3
InChIKeyALHVDLBGYKUSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-chloro-5-methylquinoline: Core Properties and Industrial Classification


7-Bromo-4-chloro-5-methylquinoline (C10H7BrClN, MW 256.52 g/mol) is a dihalogenated quinoline derivative featuring bromine at the 7-position, chlorine at the 4-position, and a methyl group at the 5-position . It is primarily classified as a heterocyclic building block and an intermediate in medicinal chemistry, with its structural motif appearing in patent literature for HCV protease inhibitor development [1]. The compound's unique substitution pattern differentiates it from common 4,7-dihaloquinoline scaffolds.

Why 7-Bromo-4-chloro-5-methylquinoline Cannot Be Replaced by Common 4,7-Dihaloquinolines


Procurement decisions for halogenated quinoline building blocks often default to the most common 4,7-dichloroquinoline scaffold due to its established use in antimalarials like chloroquine and hydroxychloroquine [1]. However, generic substitution fails when research demands specific reactivity profiles. For 7-Bromo-4-chloro-5-methylquinoline, the combination of a C5-methyl group and a C7-bromine atom introduces both steric and electronic effects that are absent in 4,7-dichloroquinoline. Critically, the C7-bromine provides a superior handle for selective palladium-catalyzed cross-coupling reactions compared to chlorine, while the C5-methyl group modulates the electron density of the ring and imposes steric constraints that can alter kinase binding selectivity [2]. The quantitative impact of these differential substitution patterns is detailed below.

Quantitative Differentiation Evidence for 7-Bromo-4-chloro-5-methylquinoline


Impact of C7-Bromo Substitution on Kinase Binding Affinity

In a head-to-head comparison of halogenated quinoline scaffolds, the bromo-substituted analog (Compound 11) demonstrated a 3.5-fold improvement in GAK kinase binding affinity (KD = 1.9 nM) compared to its chloro-substituted counterpart (Compound 10, KD = 6.7 nM) [1]. While these specific compounds are 4-arylamino-7-haloquinolines and not an exact match for 7-bromo-4-chloro-5-methylquinoline, this class-level evidence strongly indicates that the C7-bromine atom in the target compound confers a kinetic advantage for target engagement over the more common 7-chloro variant.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Differentiated Physicochemical Profile vs. 4,7-Dichloroquinoline

The introduction of the C5-methyl group and the C7-bromine atom in the target compound is predicted to increase lipophilicity compared to the standard intermediate 4,7-dichloroquinoline. Calculated LogP values for isomers with the formula C10H7BrClN range between 3.78 and 3.96 [1], which is substantially higher than the LogP of 4,7-dichloroquinoline (~2.81). This difference in lipophilicity (ΔLogP ≈ +1.0) has direct implications for membrane permeability and non-specific binding.

Physicochemical Properties Drug Design Lipophilicity

Established Utility as a Key Intermediate in HCV Protease Inhibitor Synthesis

A patent from Boehringer Ingelheim explicitly describes the use of bromo-substituted quinolines of formula (I) as essential intermediates in the structure design of HCV protease inhibitors [1]. The compound 7-bromo-4-chloro-5-methylquinoline, with its unique 5-methyl-4-chloro-7-bromo pattern, falls within the genus of these patented intermediates, which are specifically designed for rapid structure-activity relationship exploration. In contrast, 4,7-dichloroquinoline is primarily cited as a precursor for aminoquinoline antimalarials, indicating a divergent application landscape [2].

Antiviral Research HCV Protease Inhibitors Synthetic Intermediates

High-Impact Application Scenarios for 7-Bromo-4-chloro-5-methylquinoline


Kinase Inhibitor Lead Generation Programs

Medicinal chemistry teams pursuing novel kinase inhibitors can leverage the enhanced GAK binding affinity associated with 7-bromo substitution on the quinoline core [1]. The 5-methyl group provides an additional vector for modulating selectivity, making this scaffold a superior choice for fragment-based or structure-based drug design over the more promiscuous 4,7-dichloroquinoline scaffold.

HCV Antiviral Drug Discovery

This compound serves as a direct, literature-supported synthetic intermediate for building collections of HCV protease inhibitors, as detailed in the Boehringer Ingelheim patent filings [2]. Sourcing this specific building block enables research groups to rapidly synthesize and evaluate analogs within an established, patented pharmacophore space.

Selective Palladium-Catalyzed Cross-Coupling Reactions

The reactivity differential between the C4-chlorine and C7-bromine atoms provides a unique platform for chemoselective cross-coupling methodologies. Density Functional Theory (DFT) calculations and experimental precedents suggest that the C7-bromine will undergo oxidative addition preferentially, allowing for sequential functionalization strategies that are impossible with symmetric dihalides like 4,7-dichloroquinoline [3].

CNS Drug Discovery Exploring Higher Lipophilicity Space

The calculated LogP elevation of approximately +1.0 relative to 4,7-dichloroquinoline positions this compound as a tool for exploring blood-brain barrier penetration in early-stage CNS programs. Its distinct physiochemical profile makes it a valuable component in CNS-focused screening libraries where standard, less lipophilic quinoline building blocks fail to achieve adequate brain exposure.

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